molecular formula C22H26ClN3O3 B250899 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

货号 B250899
分子量: 415.9 g/mol
InChI 键: GKSUQNVIRMKTDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In

作用机制

ACY-1215 inhibits the activity of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide, which is a key regulator of protein degradation and trafficking. N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide is responsible for the deacetylation of α-tubulin, which is necessary for the proper function of the microtubule network. ACY-1215 disrupts this process, leading to the accumulation of misfolded proteins and the induction of apoptosis in cancer cells. It also reduces neuroinflammation by inhibiting the activation of microglia and astrocytes, which are responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACY-1215 are diverse and depend on the specific disease being treated. In cancer, ACY-1215 induces cell cycle arrest and apoptosis in cancer cells. It also sensitizes cancer cells to other chemotherapeutic agents. In neurodegenerative diseases, ACY-1215 improves cognitive function and reduces neuroinflammation. In inflammatory disorders, it reduces inflammation and tissue damage.

实验室实验的优点和局限性

The advantages of using ACY-1215 in lab experiments include its specificity for N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide, its ability to induce apoptosis in cancer cells, and its anti-inflammatory properties. However, there are also limitations to using ACY-1215 in lab experiments. For example, it may have off-target effects on other HDAC isoforms, which could complicate the interpretation of results. Additionally, the optimal dosage and treatment duration may vary depending on the specific disease being studied.

未来方向

There are several future directions for research on ACY-1215. One area of interest is the development of combination therapies that include ACY-1215 and other chemotherapeutic agents. Another area of interest is the use of ACY-1215 in combination with immunotherapy for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and treatment duration for ACY-1215 in different diseases. Finally, the potential off-target effects of ACY-1215 on other HDAC isoforms should be investigated further.
Conclusion
In conclusion, ACY-1215 is a small molecule inhibitor of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide that has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. Its mechanism of action involves the disruption of protein degradation and trafficking, leading to the accumulation of misfolded proteins and the induction of apoptosis. While there are limitations to using ACY-1215 in lab experiments, there are also several future directions for research that could lead to the development of new therapies for these diseases.

合成方法

The synthesis method of ACY-1215 involves several steps, starting with the reaction between 4-acetylpiperazine and 4-chloro-3,5-dimethylphenol to form 4-acetylpiperazine-1-yl-4-chloro-3,5-dimethylphenol. This intermediate product is then reacted with 2-(4-chloro-3,5-dimethylphenoxy)acetic acid to form ACY-1215. The final product is obtained after purification and characterization.

科学研究应用

ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth of multiple myeloma cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to other chemotherapeutic agents. In neurodegenerative diseases, ACY-1215 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. In inflammatory disorders, it has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis.

属性

分子式

C22H26ClN3O3

分子量

415.9 g/mol

IUPAC 名称

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H26ClN3O3/c1-15-12-18(13-16(2)22(15)23)29-14-21(28)24-19-6-4-5-7-20(19)26-10-8-25(9-11-26)17(3)27/h4-7,12-13H,8-11,14H2,1-3H3,(H,24,28)

InChI 键

GKSUQNVIRMKTDT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C

规范 SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。